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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-difluoroethylene

Cat. No.: B1203012

An In-depth Technical Guide on the Isomers of Dichlorodifluoroethylene and Their Stability

Abstract

Dichlorodifluoroethylene (C2ClzF2) is a halogenated alkene that exists as three distinct isomers:
1,1-dichloro-2,2-difluoroethylene, and the geometric isomers cis- and trans-1,2-dichloro-1,2-
difluoroethylene. These compounds serve as important intermediates in the synthesis of
various industrial chemicals and fluorinated compounds.[1][2] Understanding the relative
thermodynamic stability of these isomers is crucial for optimizing reaction conditions, controlling
product distribution, and ensuring process safety. This technical guide provides a
comprehensive overview of the isomers, their thermodynamic properties, and the experimental
and computational methodologies used to determine their stability.

Isomers of Dichlorodifluoroethylene

The chemical formula C2ClzF2 corresponds to three structural and geometric isomers. These
colorless gases are classified as some of the simplest chlorodifluoroalkenes.[1]

e 1,1-dichloro-2,2-difluoroethylene (R-1112a): A structural isomer where both chlorine atoms
are attached to one carbon and both fluorine atoms to the other. It is a low-boiling liquid used
as a refrigerant and solvent.[1]

e cis-1,2-dichloro-1,2-difluoroethylene (R-1112c): A geometric isomer where the chlorine and
fluorine atoms are on the same side of the double bond.
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e trans-1,2-dichloro-1,2-difluoroethylene (R-1112t): A geometric isomer where the chlorine and
fluorine atoms are on opposite sides of the double bond.

The two 1,2-dichloro-1,2-difluoroethylene isomers are diastereomers and are typically available
commercially as a mixture.[1]

Thermodynamic Stability

The relative stability of the dichlorodifluoroethylene isomers can be assessed by comparing
their standard enthalpies of formation (AHf°). A lower (more negative) enthalpy of formation
indicates greater thermodynamic stability.

In many substituted ethylenes, the trans isomer is more stable than the cis isomer due to
reduced steric hindrance. However, for several 1,2-dihaloethenes, including 1,2-dichloroethene
and 1,2-difluoroethylene, the cis isomer is found to be more stable, a phenomenon often
referred to as the "cis effect".[3][4][5] This effect is often rationalized by a combination of factors
including stabilizing electrostatic interactions and molecular orbital interactions.[5]
Computational studies on related dihaloethenes have confirmed the greater stability of the cis
isomers.[6]

Data Presentation: Properties and Stability

The following tables summarize key physical and thermodynamic properties for the three
isomers of dichlorodifluoroethylene.

Table 1: General and Physical Properties of Dichlorodifluoroethylene Isomers
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Property

1,1-dichloro-2,2-
difluoroethylene

cis-1,2-dichloro-
1,2-
difluoroethylene

trans-1,2-dichloro-
1,2-
difluoroethylene

Systematic Name

1,1-Dichloro-2,2-

difluoroethene

(2)-1,2-Dichloro-1,2-
difluoroethene

(E)-1,2-Dichloro-1,2-
difluoroethene

CAS Number 79-35-6[1] 311-81-9[1] 381-71-5[1]
Molar Mass 132.92 g-mol~1[1] 132.92 g-mol~1[1] 132.92 g-mol~1[1]
Boiling Point 17-19 °C[1]

Melting Point -119.6 °C[1] -93.3 °CJ[1]

Table 2: Thermodynamic Stability Data of Dichlorodifluoroethylene Isomers

Standard Enthalpy of

Isomer Formation (AHf° at 298.15 Reference
K)

cis-1,2-dichloro-1,2-

difluoroethylene

trans-1,2-dichloro-1,2-
18.19 kJ-mol—1 [7]

difluoroethylene

Note: Enthalpy of formation data for 1,1-dichloro-2,2-difluoroethylene and the cis-1,2 isomer
were not readily available in the searched literature. The positive enthalpy for the trans-1,2
isomer indicates it is less stable than its constituent elements in their standard states.

Experimental Protocols

The determination of isomer stability and properties relies on a combination of synthesis,
purification, and analytical techniques.

Synthesis and Isolation

Protocol 3.1.1: Synthesis of 1,1-dichloro-2,2-difluoroethylene
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This protocol describes the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[8]

Apparatus Setup: A 500-ml three-necked round-bottomed flask is equipped with a separatory
funnel, a thermometer, and a short fractionating column connected to a condenser and a
tared receiver. The condenser is cooled with a dry ice-acetone bath, and the receiver is
immersed in ice water.

Reagents: Charge the flask with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of
zinc chloride.

Initiation: Heat the mixture to 60-63 °C. Add a small portion (10-15 ml) of a solution of 122.4
g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol dropwise.

Reaction Control: Once the reaction becomes vigorous (refluxing is observed), remove the
heating bath. Continue adding the ethane derivative at a rate that maintains the temperature
at the head of the column at 18-22 °C.

Distillation: Adjust the take-off rate of the product to about half the input rate of the reactant.
The reaction temperature will drop to 45-50 °C.

Completion: After the addition is complete (approx. 45-60 minutes), replace the heating bath
and continue distillation for another hour until the flask temperature reaches 69-70 °C to
distill the remaining product. The collected product is 1,1-dichloro-2,2-difluoroethylene.

Protocol 3.1.2: Isolation of cis- and trans-1,2-dichloro-1,2-difluoroethylene

The diastereomers were first co-isolated in 1965.[1] The methodology involves a precise

physical separation technique.

Fractional Distillation: The initial mixture of isomers is subjected to fractional distillation to
separate components based on their boiling points.

Fractional Melting: The resulting fractions are further purified by fractional melting, a
technique that separates substances based on their melting points. This combination of
methods allows for the isolation of the individual cis and trans isomers.

Computational Chemistry Protocol
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Computational methods like Density Functional Theory (DFT) are powerful tools for predicting
the relative stabilities of isomers where experimental data may be lacking.[9]

e Structure Creation: Generate the 3D molecular structures of the three
dichlorodifluoroethylene isomers.

o Geometry Optimization: Perform geometry optimization for each isomer using a DFT method
(e.g., B3LYP functional) and a suitable basis set. This step locates the lowest energy
conformation for each structure.[9]

e Frequency Calculation: Compute the vibrational frequencies for each optimized structure.
The absence of imaginary frequencies confirms that the structure is a true energy minimum.

o Energy Calculation: The electronic energies obtained from the optimized structures provide a
direct comparison of their relative stabilities. The isomer with the lowest total energy is
predicted to be the most thermodynamically stable.

o Thermochemical Analysis: From the frequency calculations, thermochemical properties such
as enthalpy and Gibbs free energy can be calculated to provide a more complete picture of
stability at different temperatures.

Logical and Workflow Diagrams

The following diagrams, rendered using Graphviz, illustrate key relationships and workflows
pertinent to the study of dichlorodifluoroethylene isomers.
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Fig. 1: Isomers of Dichlorodifluoroethylene (C2Cl2F2)
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Fig. 1: Isomers of Dichlorodifluoroethylene (C2ClzF2)
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Fig. 2: Experimental Workflow for Synthesis and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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